3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid
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Overview
Description
3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid is a chemical compound that features a piperazine ring substituted with a methyl group and a benzoic acid moiety substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid typically involves the nitration of 3-(4-Methylpiperazin-1-yl)benzoic acid. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Acylation: The carboxylic acid group can be converted to acyl derivatives using acylating agents like acetic anhydride or acid chlorides.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Acylating Agents: Acetic anhydride, acid chlorides.
Nitrating Agents: Concentrated nitric acid and sulfuric acid.
Major Products
Reduction: 3-(4-Methylpiperazin-1-yl)-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Acylation: Acylated derivatives of this compound.
Scientific Research Applications
3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound’s derivatives may exhibit biological activities, making it useful in the study of biochemical pathways and drug development.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound or its derivatives may interact with biological targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the piperazine ring can enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-(4-Methylpiperazin-1-yl)aniline
- 3-(4-Methylpiperazin-1-yl)-2-phenylpropan-1-amine
Uniqueness
3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid is unique due to the presence of both a nitro group and a piperazine ring in its structure. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one of these functional groups. The nitro group can participate in redox reactions, while the piperazine ring can enhance solubility and binding interactions with biological targets.
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-13-2-4-14(5-3-13)10-6-9(12(16)17)7-11(8-10)15(18)19/h6-8H,2-5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKSBPCQFNMIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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